molecular formula C16H15FN2OS2 B12144482 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12144482
M. Wt: 334.4 g/mol
InChI Key: FEWKKUAKHUOHGW-UHFFFAOYSA-N
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Description

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The compound also features a 4-fluorobenzylsulfanyl group and three methyl groups attached to the thieno[2,3-d]pyrimidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a nitrogen-containing precursor.

    Introduction of the 4-Fluorobenzylsulfanyl Group: The next step involves the introduction of the 4-fluorobenzylsulfanyl group. This can be accomplished through a nucleophilic substitution reaction, where a 4-fluorobenzyl halide reacts with a thiol derivative of the thieno[2,3-d]pyrimidine core.

    Methylation: The final step involves the methylation of the thieno[2,3-d]pyrimidine ring at the 3, 5, and 6 positions. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(4-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the thieno[2,3-d]pyrimidine core. The presence of three methyl groups and the 4-fluorobenzylsulfanyl group imparts distinct chemical and biological properties, differentiating it from similar compounds. These unique features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15FN2OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15FN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3

InChI Key

FEWKKUAKHUOHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)C)C

Origin of Product

United States

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